molecular formula C19H23N3O4 B2883022 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide CAS No. 872855-40-8

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide

Cat. No.: B2883022
CAS No.: 872855-40-8
M. Wt: 357.41
InChI Key: GPDZAJGCOMPTKW-UHFFFAOYSA-N
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Description

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide is a synthetic organic compound characterized by a complex molecular structure It falls under the category of indole derivatives, known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide typically involves multi-step reactions:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, which often include indole derivatives, acetic acid derivatives, and morpholine.

  • Formation of Indole Derivative: : The indole derivative is first prepared through a Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes.

  • Introduction of Morpholino Group: : The morpholino group is introduced via nucleophilic substitution reactions, where the indole derivative reacts with morpholine under controlled conditions.

  • Acylation: : The final step involves acylation, where the compound undergoes acylation with propionic anhydride to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods emphasize efficiency, yield, and purity, employing optimized reaction conditions and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms.

  • Substitution: : Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in acidic or neutral medium.

  • Reduction: : Lithium aluminum hydride in ether or tetrahydrofuran.

  • Substitution: : Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:
  • Oxidation: : Oxidized derivatives with modified functional groups.

  • Reduction: : Reduced derivatives with decreased oxidation states.

  • Substitution: : Substituted indole derivatives with different functional groups.

Scientific Research Applications

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide has significant scientific research applications:

Chemistry:
  • Catalysis: : It can be used as a catalyst in organic reactions, enhancing reaction rates and selectivity.

Biology:
  • Cell Signaling: : The compound plays a role in modulating cell signaling pathways, making it valuable in cell biology studies.

Medicine:
  • Drug Development: : Due to its potential pharmacological activities, it is explored in drug development for conditions like cancer and neurological disorders.

Industry:
  • Material Science: : The compound finds applications in material science for the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-butylacetamide: : A similar compound with a butyl group instead of a propyl group.

  • 2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide: : A derivative where the morpholino group is replaced by a piperidino group.

Highlighting Uniqueness: 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide is unique due to the presence of the morpholino group, which imparts distinct chemical properties and biological activities

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Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-2-7-20-19(25)18(24)15-12-22(16-6-4-3-5-14(15)16)13-17(23)21-8-10-26-11-9-21/h3-6,12H,2,7-11,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDZAJGCOMPTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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